Cas no 501944-49-6 ([4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid)
[4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid Chemical and Physical Properties
Names and Identifiers
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- [4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid
- Boronic acid, [4'-(1,1-dimethylethyl)[1,1'-biphenyl]-4-yl]-
- CS-0178427
- B-[4'-(1,1-dimethylethyl)[1,1'-biphenyl]-4-yl]boronic acid
- 4-(4-TERT-BUTYLPHENYL)PHENYLBORONIC ACID
- (4'-(Tert-butyl)-[1,1'-biphenyl]-4-yl)boronicacid
- 501944-49-6
- BS-32486
- DB-157011
- AKOS004113915
- (4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)boronic acid
- MFCD08701731
- {4'-tert-butyl-[1,1'-biphenyl]-4-yl}boronic acid
- [4-(4-tert-butylphenyl)phenyl]boronic acid
- SCHEMBL257878
- 4'-TERT-BUTYL-[1,1'-BIPHENYL]-4-YLBORONIC ACID
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- MDL: MFCD08701731
- Inchi: 1S/C16H19BO2/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(11-7-13)17(18)19/h4-11,18-19H,1-3H3
- InChI Key: ROWGMWCSASZVBF-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(=CC=1)C1C=CC(=CC=1)C(C)(C)C)O
Computed Properties
- Exact Mass: 253.15147
- Monoisotopic Mass: 254.1478100g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- PSA: 40.46
[4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM214703-250mg |
(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)boronic acid |
501944-49-6 | 98% | 250mg |
$228 | 2022-09-01 | |
| Chemenu | CM214703-1g |
(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)boronic acid |
501944-49-6 | 98% | 1g |
$571 | 2022-09-01 | |
| abcr | AB309805-250 mg |
4-(4-tert-Butylphenyl)phenylboronic acid; 95% |
501944-49-6 | 250mg |
€416.00 | 2023-04-26 | ||
| abcr | AB309805-1 g |
4-(4-tert-Butylphenyl)phenylboronic acid; 95% |
501944-49-6 | 1g |
€977.00 | 2023-04-26 | ||
| Chemenu | CM214703-250mg |
(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)boronic acid |
501944-49-6 | 98% | 250mg |
$228 | 2021-08-04 | |
| Chemenu | CM214703-1g |
(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)boronic acid |
501944-49-6 | 98% | 1g |
$571 | 2021-08-04 | |
| abcr | AB309805-250mg |
4-(4-tert-Butylphenyl)phenylboronic acid, 95%; . |
501944-49-6 | 95% | 250mg |
€416.00 | 2025-03-19 | |
| abcr | AB309805-1g |
4-(4-tert-Butylphenyl)phenylboronic acid, 95%; . |
501944-49-6 | 95% | 1g |
€977.00 | 2025-03-19 | |
| A2B Chem LLC | AI51244-250mg |
4-(4-tert-butylphenyl)phenylboronic acid |
501944-49-6 | 98% | 250mg |
$249.00 | 2024-04-19 | |
| A2B Chem LLC | AI51244-1g |
4-(4-tert-butylphenyl)phenylboronic acid |
501944-49-6 | 98% | 1g |
$608.00 | 2024-04-19 |
[4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid Suppliers
[4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on [4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid
Comprehensive Overview of [4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid (CAS No. 501944-49-6)
[4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid is a highly specialized boronic acid derivative widely utilized in organic synthesis, pharmaceutical research, and material science. With the CAS number 501944-49-6, this compound has garnered significant attention due to its unique structural properties and versatile applications. The presence of a biphenyl backbone and a tert-butyl group enhances its stability and reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern synthetic chemistry.
In recent years, the demand for boronic acid-based compounds has surged, driven by their pivotal role in drug discovery and development. Researchers frequently search for "boronic acid applications in medicine" or "Suzuki coupling reagents," highlighting the growing interest in this chemical class. [4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid stands out due to its ability to form stable covalent bonds with diols, a property exploited in sensor development and targeted drug delivery systems. Its compatibility with green chemistry principles further aligns with the industry's shift toward sustainable practices.
The compound's molecular structure, featuring a bulky tert-butyl substituent, contributes to its steric hindrance, which can influence reaction selectivity—a topic often explored in queries like "steric effects in organic synthesis." This characteristic makes it particularly useful in constructing complex biaryl architectures, a common motif in agrochemicals and electronic materials. Additionally, its boronic acid moiety enables participation in click chemistry, a technique gaining traction for its efficiency in bioconjugation.
From an industrial perspective, [4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid is often discussed alongside "high-purity chemical intermediates" and "scalable synthetic routes." Manufacturers emphasize its role in producing OLED materials and liquid crystal displays (LCDs), addressing the booming demand for advanced display technologies. Its thermal stability and solubility profile also make it a candidate for polymeric materials, resonating with searches for "functional monomers for polymers."
In academic circles, the compound's crystallographic data and NMR spectra are frequently analyzed, as evidenced by queries like "boronic acid characterization techniques." Its compatibility with microwave-assisted synthesis further positions it as a time-efficient reagent, aligning with the trend toward accelerated reaction methodologies. As the scientific community continues to explore catalytic systems and metal-free coupling reactions, this boronic acid derivative remains a subject of active investigation.
In summary, [4'-(2-methyl-2-propanyl)-4-biphenylyl]boronic Acid (CAS No. 501944-49-6) exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications—spanning pharmaceuticals, materials science, and sustainable synthesis—ensure its relevance in both research and industrial settings. By addressing trending topics like "green synthesis" and "functional materials," this compound continues to captivate researchers and industry professionals alike.
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